Methyl 5-(2-methoxybenzamido)nicotinate
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Overview
Description
Methyl 5-(2-methoxybenzamido)nicotinate is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nicotinate moiety linked to a methoxybenzamido group, making it a derivative of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxybenzamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the methoxybenzamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxybenzamido)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 5-(2-methoxybenzamido)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxybenzamido)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. It may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Ethyl nicotinate: Another ester of nicotinic acid with similar biological activities.
Nicotinamide: A derivative of nicotinic acid with distinct pharmacological properties.
Uniqueness
Methyl 5-(2-methoxybenzamido)nicotinate is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinate derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 5-[(2-methoxybenzoyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H14N2O4/c1-20-13-6-4-3-5-12(13)14(18)17-11-7-10(8-16-9-11)15(19)21-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
LQPNFQBWQPGZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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